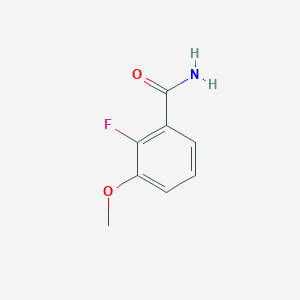

2-Fluoro-3-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVBJVKUMUKIQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Solid State Chemistry of 2 Fluoro 3 Methoxybenzamide Systems

Spectroscopic Characterization Techniques for Molecular Structure Assignment

Spectroscopic methods provide detailed information about the connectivity, functional groups, and electronic environment of a molecule.

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. While specific experimental data for 2-Fluoro-3-methoxybenzamide is not widely published, its expected NMR spectra can be inferred by analyzing its structure and comparing it to related, well-documented compounds such as 3-Methoxybenzamide (B147233). rsc.orgrsc.org

In the ¹H NMR spectrum of this compound, the aromatic region would display signals for the three protons on the benzene (B151609) ring. The electronic effects of the fluorine, methoxy (B1213986), and amide substituents would dictate their chemical shifts and coupling patterns. The proton ortho to the fluorine atom would likely appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The amide protons (-CONH₂) would typically appear as two broad singlets, the chemical shift of which can be dependent on solvent and concentration. The methoxy group (-OCH₃) would present as a sharp singlet.

In the ¹³C NMR spectrum, eight distinct signals would be anticipated, corresponding to the six aromatic carbons, the carbonyl carbon, and the methoxy carbon. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Smaller two- and three-bond couplings (²JCF, ³JCF) would be observable on the adjacent carbons, providing definitive evidence for the fluorine's position. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group and the electron-withdrawing fluoro and amide groups.

Table 1: Representative ¹H and ¹³C NMR Data for Related Benzamide (B126) Structures Data presented for illustrative purposes based on known analogs.

rsc.org| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 7.99 | s, 1H, NH |

| ¹H | 7.47-7.42 | m, 2H, Ar-H |

| ¹H | 7.37 | t, 1H, Ar-H |

| ¹H | 7.09 | m, 1H, Ar-H |

| ¹H | 3.80 | s, 3H, OCH₃ |

| ¹³C | 168.04 | C=O |

| ¹³C | 159.59 | Ar-C |

| ¹³C | 136.08 | Ar-C |

| ¹³C | 120.14 | Ar-C |

| ¹³C | 117.56 | Ar-C |

| ¹³C | 113.06 | Ar-C |

| ¹³C | 55.68 | OCH₃ |

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. photothermal.comnih.gov For this compound, these spectra provide a molecular "fingerprint" and confirm the presence of key functional groups.

The IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amide (-CONH₂) typically appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong, prominent band usually found between 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) occurs around 1640-1550 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C ring stretching bands appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group would likely produce a strong band around 1250 cm⁻¹ and another near 1050 cm⁻¹. The C-F stretch is typically found in the 1400-1000 cm⁻¹ region.

Raman spectroscopy, which relies on changes in molecular polarizability, is particularly sensitive to non-polar bonds and symmetric vibrations. photothermal.com Therefore, the aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch is also Raman active. The complementarity arises because some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, symmetric vibrations of the benzene ring are often more intense in Raman spectra. up.ac.za

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₈FNO₂), the expected exact mass can be calculated with high precision. An HRMS experiment, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule [M+H]⁺. The observed mass is then compared to the calculated mass; a match within a few parts per million (ppm) confirms the molecular formula. rsc.org Fragmentation patterns observed in the mass spectrum can also offer structural clues, such as the loss of the amide group or the methoxy group.

Table 2: Calculated Mass for HRMS Analysis

| Molecular Formula | Species | Calculated Mass (Da) |

|---|---|---|

| C₈H₈FNO₂ | [M] | 169.05390 |

| [M+H]⁺ | 170.06173 |

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic systems like this compound exhibit characteristic UV absorption bands resulting from π→π* transitions of the benzene ring and n→π* transitions associated with the carbonyl group. The positions and intensities of these bands are influenced by the substituents on the ring. While UV-Vis is less specific for detailed structure elucidation compared to NMR, it is valuable for quantitative analysis and for studying electronic properties. biocompare.com

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state. proteus-instruments.com Not all molecules that absorb UV light are fluorescent. The technique is highly sensitive and can provide information about the molecular environment. biocompare.com The fluorescence properties of benzamide derivatives can be influenced by factors such as substitution patterns and solvent polarity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional atomic arrangement of a molecule in the solid state. springernature.comrigaku.com It provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice.

For this compound, a key structural question is the dihedral angle between the plane of the aromatic ring and the plane of the amide group. Studies on the related compound 2,6-difluoro-3-methoxybenzamide (B3025189) have shown that the presence of ortho-fluorine atoms forces the amide group out of the plane of the aromatic ring. mdpi.com A similar non-planar conformation would be expected for this compound due to the steric hindrance of the ortho-fluorine substituent.

The analysis would also reveal the intermolecular interactions that stabilize the crystal structure, such as hydrogen bonds. The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), and it is expected to form robust hydrogen-bonding networks. For instance, pairs of molecules can form centrosymmetric dimers through N-H···O hydrogen bonds, a common motif in benzamides. The fluorine and methoxy groups can also participate in weaker C-H···O and C-H···F interactions, further influencing the crystal packing. iucr.org

Table 3: Representative Crystallographic Data for a Related Benzamide Derivative Data for N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide, a complex molecule containing related functionalities, is shown for illustrative purposes. iucr.orgresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Intermolecular Interactions | N—H···O, N—H···S, C—H···O hydrogen bonds |

| Key Intramolecular Feature | N—H···O hydrogen bond stabilizing conformation |

Crystal Packing Analysis and Supramolecular Architectures

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a delicate balance of attractive and repulsive forces. In the case of this compound, the presence of hydrogen bond donors (N-H) and acceptors (C=O, OCH₃, F), along with an aromatic ring, allows for a variety of intermolecular interactions that lead to the formation of complex supramolecular architectures.

The supramolecular assemblies in benzamides can range from simple one-dimensional chains to more complex three-dimensional networks. nih.gov The interplay of various intermolecular forces, including hydrogen bonds, halogen bonds, and π-interactions, directs the self-assembly of the molecules into a specific crystalline form. The study of these architectures is fundamental to understanding the physical properties of the solid state.

Intermolecular Interactions and Hydrogen Bonding Networks

The stability and structure of the crystalline lattice of this compound are primarily determined by a network of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are highly directional and play a pivotal role in crystal engineering.

Conventional N-H…O and C-H…O Hydrogen Bonding Motifs

The most significant intermolecular interactions in the crystal structure of benzamides are typically the conventional N-H···O hydrogen bonds. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. This interaction is a primary driving force in the formation of common supramolecular motifs in benzamides, such as the R²₂(8) dimer synthon or catemeric chains. nih.gov

| Hydrogen Bond Type | Donor | Acceptor | Typical Role in Benzamide Crystals |

| N-H···O | Amide N-H | Carbonyl O | Formation of primary structural motifs like dimers and chains. nih.gov |

| C-H···O | Aromatic C-H, Methoxy C-H | Carbonyl O, Methoxy O | Stabilization and linking of primary motifs into higher-dimensional networks. researchgate.netresearchgate.netresearchgate.net |

Halogen Bonding Interactions in Benzamide Derivatives

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. jst.go.jpresearchgate.net This interaction, particularly with more polarizable halogens like bromine and iodine, can be a significant structure-directing force in crystal engineering. nih.gov In the context of this compound, the fluorine atom is less likely to be a strong halogen bond donor due to its high electronegativity and low polarizability.

π-Interactions and Other Non-Covalent Interactions in Crystalline Lattices

The aromatic ring of this compound is a key participant in π-interactions, which are crucial for the stabilization of the crystal lattice. These interactions can manifest as:

π-π Stacking: The face-to-face or offset stacking of aromatic rings. These interactions are common in aromatic compounds and contribute significantly to the cohesive energy of the crystal. In some benzamide derivatives, π-π interactions have been observed to dictate the packing of molecular sheets. acs.org

C-H···π Interactions: The interaction of a C-H bond with the electron cloud of the aromatic ring. This type of hydrogen bond is a significant contributor to the stability of many organic crystals.

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. The study of polymorphism is a critical aspect of crystal engineering, as it allows for the potential to tune the properties of a material by controlling its crystalline form.

Identification and Characterization of Polymorphic Forms

While no specific polymorphic forms of this compound have been reported in the searched literature, the potential for its existence is high given the conformational flexibility of the molecule and the variety of intermolecular interactions it can form. The synthesis of N-(3-hydroxyphenyl)-3-methoxybenzamide, a related compound, has been shown to yield two distinct polymorphs, demonstrating the propensity for polymorphism in this class of compounds. mdpi.com

The identification and characterization of polymorphs typically involve a combination of experimental techniques:

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of the crystal lattice, including unit cell parameters, space group, and atomic coordinates. |

| Powder X-ray Diffraction (PXRD) | A fingerprint technique used to distinguish between different crystalline forms based on their unique diffraction patterns. |

| Thermal Analysis (DSC, TGA) | Differential Scanning Calorimetry (DSC) can identify phase transitions and melting points, which often differ between polymorphs. Thermogravimetric Analysis (TGA) provides information on thermal stability. |

| Vibrational Spectroscopy (FTIR, Raman) | Differences in the intermolecular interactions and molecular conformations between polymorphs can lead to distinct vibrational spectra. |

Systematic studies are often required to induce and isolate different polymorphic forms, which can involve varying crystallization conditions such as solvent, temperature, and cooling rate. The pursuit of different polymorphs is a key strategy in crystal engineering to access materials with optimized properties. google.com

Conformational Variations and Disorder in Polymorphic Structures

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in solid-state chemistry and materials science. These different forms, or polymorphs, arise from variations in the arrangement and/or conformation of molecules in the crystal lattice. For flexible molecules like this compound, this phenomenon is often linked to conformational polymorphism, where different polymorphs contain molecules in different three-dimensional shapes.

In benzamide derivatives, polymorphism can manifest in structures with different numbers of molecules in the asymmetric unit (Z') or different dimensionalities of hydrogen-bonding networks. mdpi.com For instance, one polymorph might exhibit a three-dimensional hydrogen-bonded network, while another might form layered structures. mdpi.com The interplay between the molecular conformation and the resulting hydrogen bond motifs is a defining feature of the polymorphic landscape of such compounds.

Disorder is another important aspect of the solid-state chemistry of flexible molecules. In the context of this compound, this could manifest as static or dynamic disorder of the methoxy group, where the -OCH₃ group occupies multiple positions within the crystal lattice, or the entire molecule may be disordered over two or more sites. Such disorder can impact the stability and physical properties of the crystalline form. The analysis of crystal structures of related benzamides often reveals these features, highlighting the complexity of their solid-state behavior. mdpi.com

Table 1: Potential Torsional Angle Variations in this compound Leading to Conformational Polymorphism (Illustrative) Data based on analogous structures reported in the literature. nih.gov

| Torsion Angle | Description | Typical Range in Polymorph A | Typical Range in Polymorph B |

| O=C-C-C | Defines the orientation of the benzoyl group relative to the amide | ~160-170° | ~140-150° |

| C-O-C-C | Defines the orientation of the methoxy group | ~95-105° | ~145-155° |

| C-C-N-H | Defines the planarity and orientation of the amide group | ~170-180° | ~150-160° |

Mechanistic Insights into Polymorphic Transitions via Molecular Dynamics Simulations

Understanding the mechanisms by which one polymorph transforms into another is crucial for controlling the solid forms of pharmaceutical and functional materials. Molecular Dynamics (MD) simulations have emerged as a powerful tool to provide atomic-level insights into these complex solid-state phase transitions. gfz-potsdam.denih.gov

MD simulations model the movements of atoms and molecules over time by numerically solving Newton's equations of motion. nih.gov To study a polymorphic transition, a simulation is typically initiated with a supercell of one polymorph. By applying external stimuli such as changes in temperature or pressure, the system can be induced to transform into a more stable or a metastable polymorph. gfz-potsdam.defrontiersin.org

These simulations can reveal the intricate pathways of phase transitions. For instance, they can distinguish between different transition mechanisms:

Displacive transitions: Characterized by small atomic displacements and a direct relationship between the crystal lattices of the two polymorphs. These transitions are often rapid. gfz-potsdam.de

Reconstructive transitions: Involve significant breaking and reforming of chemical bonds and major rearrangement of the crystal structure.

Nucleation and growth: The transition begins with the formation of small domains (nuclei) of the new phase within the parent crystal, which then grow until the transformation is complete. frontiersin.org

For a system like this compound, MD simulations could elucidate the role of conformational flexibility in the transition mechanism. Simulations can track the evolution of key dihedral angles, showing how concerted molecular rotations facilitate the rearrangement of the crystal packing. mdpi.com They can also identify the transition state, a high-energy intermediate structure that separates the two polymorphic forms, and quantify the energy barriers involved. frontiersin.org By analyzing the simulation trajectories, researchers can gain a dynamic, mechanistic understanding that is often inaccessible through experimental methods alone. nih.govresearchgate.net

Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Interaction Analysis

A quantitative understanding of intermolecular interactions is essential for rationalizing the stability and properties of molecular crystals. Hirshfeld surface analysis is a modern computational method used to visualize and quantify these interactions within a crystal lattice. iucr.orgiucr.org

The Hirshfeld surface is a unique boundary defined for a molecule within a crystal, where the contribution from the molecule to the total electron density is equal to the contribution from all other molecules in the crystal. This surface can be color-mapped with various properties, such as dnorm, which highlights regions of significant intermolecular contact. The dnorm value is negative for contacts shorter than the van der Waals radii, appearing as red spots on the surface and indicating key interactions like hydrogen bonds. researchgate.net

The information from the Hirshfeld surface can be distilled into a two-dimensional "fingerprint plot." iucr.orgiucr.org This plot is a histogram of the distances from the Hirshfeld surface to the nearest atom nucleus inside the surface (dᵢ) versus the nearest atom nucleus outside the surface (dₑ). The plot provides a visual summary of all intermolecular contacts and can be deconstructed to show the percentage contribution of specific atom-atom contacts to the total surface area. nih.gov

For a molecule like this compound, this analysis allows for a detailed quantification of various interactions, including N-H···O, C-H···O, H···H, C···H, and the often crucial F···H contacts. iucr.orgresearchgate.net The analysis of closely related structures demonstrates the power of this technique. For example, in a study of a methoxybenzamide derivative, Hirshfeld analysis provided precise percentages for the different interactions governing the crystal packing. iucr.orgresearchgate.net This quantitative data is invaluable for comparing polymorphs, understanding their relative stabilities, and guiding crystal engineering efforts.

Table 2: Representative Decomposed Hirshfeld Surface Contact Percentages for a Related Methoxybenzamide Derivative Data derived from a study on N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide, illustrating the type of quantitative data obtainable. iucr.orgresearchgate.net

| Contact Type | Percentage Contribution | Description |

| H···H | 32.0% | Represents the most abundant, though generally weak, van der Waals interactions. |

| C···H / H···C | 23.2% | Indicates significant van der Waals and weak C-H···π interactions. |

| O···H / H···O | 16.7% | Highlights the presence of conventional and weak hydrogen bonds involving oxygen. iucr.orgresearchgate.net |

| F···H / H···F | 6.9% | Quantifies the contribution of fluorine in hydrogen bonding and other short contacts. iucr.orgresearchgate.net |

| S···H / H···S | 5.7% | (Applicable to the reference thio-compound) Shows sulfur's role in interactions. iucr.orgresearchgate.net |

| S···C / C···S | 2.8% | (Applicable to the reference thio-compound) Indicates specific chalcogen-carbon contacts. iucr.orgresearchgate.net |

Computational Chemistry and Molecular Modeling of 2 Fluoro 3 Methoxybenzamide Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a fundamental tool in computational chemistry for predicting the electronic structure and properties of molecules. By focusing on the electron density, DFT offers a balance between computational cost and accuracy, making it suitable for studying systems like 2-Fluoro-3-methoxybenzamide. These calculations can elucidate various aspects of the molecule's behavior, from its reactivity to its intramolecular interactions.

Charge Distribution and Fukui Indices in Understanding Regioselectivity

The distribution of atomic charges, often calculated using methods like Mulliken population analysis, reveals the localization of electron density within the molecule. For substituted benzamides, the electron-withdrawing or donating nature of substituents significantly influences this distribution. In this compound, the electronegative fluorine atom and the methoxy (B1213986) group would be expected to create a complex charge landscape on the aromatic ring, thereby influencing the sites susceptible to electrophilic or nucleophilic attack.

Fukui functions () are powerful descriptors within DFT for predicting the most reactive sites in a molecule. faccts.descm.com The function is defined based on the change in electron density when an electron is added or removed. faccts.descm.com Specifically, the site for nucleophilic attack is predicted by the function, while the site for electrophilic attack is indicated by the function. scm.com For related fluorinated benzamides, Fukui function analysis has been used to identify the most susceptible atomic sites for such attacks. researchgate.netresearchgate.net For instance, in many benzamide (B126) derivatives, the nitrogen and oxygen atoms are identified as the most probable sites for electrophilic attack. researchgate.net A comprehensive analysis of the Fukui indices for this compound would provide a quantitative basis for understanding its regioselectivity in chemical reactions.

Table 1: Theoretical Concepts in Reactivity Prediction

| Concept | Description | Application to this compound (Hypothetical) |

| Charge Distribution | Describes the net electric charge on each atom in the molecule. | The fluorine atom would likely have a negative partial charge, while the adjacent carbon and the carbonyl carbon would be electrophilic centers. |

| Fukui Function () | Indicates the propensity of a site to accept an electron (nucleophilic attack). scm.com | High values would likely be found on the aromatic carbon atoms, particularly those activated by the substituents. |

| Fukui Function () | Indicates the propensity of a site to donate an electron (electrophilic attack). scm.com | High values would be expected on the lone pairs of the oxygen and nitrogen atoms of the amide group. |

Analysis of Intramolecular Hydrogen Bonding Parameters via Quantum Mechanical Calculations

Quantum mechanical calculations are essential for identifying and characterizing intramolecular hydrogen bonds (IMHBs). researchgate.netosti.gov In molecules like this compound, the potential exists for the formation of a weak intramolecular hydrogen bond between the amide proton and the fluorine atom (N-H···F) or the methoxy oxygen (N-H···O).

Theoretical studies on 2-fluorobenzamide (B1203369) have provided evidence for a weak N-H···F intramolecular hydrogen bond in the absence of a solvent. researchgate.net DFT calculations can quantify the strength and nature of such interactions. researchgate.net For 2-methoxybenzamide, theoretical methods predict the formation of an intramolecular hydrogen bond between an amide hydrogen and the methoxy oxygen atom. researchgate.net In a study on 3-amino-4-methoxybenzamide, the possibility of intramolecular hydrogen bonding was investigated through structural parameter analysis and confirmed with Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analyses. researchgate.netias.ac.in The energy of this interaction was also calculated. researchgate.netias.ac.in

For this compound, a comprehensive quantum mechanical study would be necessary to determine which, if any, intramolecular hydrogen bond is more favorable and to calculate its geometric parameters and energetic stability. This would involve optimizing the molecular geometry and analyzing the resulting structure for short contact distances and favorable angles, as well as performing topological analyses of the electron density.

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis

While specific NBO and MEP analyses for this compound are not detailed in the available literature, these computational techniques provide invaluable information about bonding and reactivity for analogous molecules. researchgate.netias.ac.in

Natural Bond Orbital (NBO) analysis transforms the complex multi-electron wavefunction into a representation of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. ijnc.ir This analysis can quantify hyperconjugative interactions, which are crucial for understanding molecular stability. For instance, in a related compound, 3-amino-4-methoxybenzamide, NBO analysis was used to explain charge transfer and delocalization of charges due to intramolecular interactions. ias.ac.in It revealed a weak charge transfer in the predicted intramolecular hydrogen bond. ias.ac.in A similar analysis on this compound would elucidate the electronic interactions between the fluoro and methoxy substituents and the benzamide core.

The Molecular Electrostatic Potential (MEP) is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. researchgate.net It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In studies of similar benzamide derivatives, MEP analysis has been used to identify the reactive sites of oxygen and hydrogen atoms, highlighting the potential for electrophilic and nucleophilic interactions. researchgate.netresearchgate.net For this compound, an MEP surface would visually demonstrate the electron-rich areas around the carbonyl oxygen and the electron-deficient regions near the amide protons.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of this compound are critical to its chemical behavior and potential biological activity. Computational methods allow for the exploration of its conformational landscape.

Torsional Angle Dependencies on Molecular Conformation

The conformation of benzamides is largely determined by the torsional angle between the plane of the aromatic ring and the amide group. researcher.life In unsubstituted benzamide, this angle is influenced by the competition between resonance stabilization, which favors planarity, and steric hindrance.

Computational studies on substituted benzamides have shown that the nature and position of substituents significantly affect this torsional angle. researcher.life For example, in a theoretical investigation of 2-fluorobenzamide, the more stable trans conformer (with respect to the fluorine and carbonyl oxygen) is predicted to be planar, while the cis form is non-planar. researcher.life In contrast, a computational analysis of 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA) revealed that the presence of two ortho-fluorine atoms forces the molecule into a non-planar conformation, with a calculated dihedral angle of -27° between the carboxamide group and the aromatic ring. mdpi.comnih.gov This is in contrast to the planar conformations typically favored by conjugated benzamides. mdpi.com

For this compound, the interplay between the single ortho-fluorine atom and the meta-methoxy group would dictate the preferred torsional angle. A detailed potential energy surface scan as a function of this dihedral angle would be required to identify the global minimum energy conformation and the energy barriers between different conformers.

Table 2: Calculated Torsional Angles in Related Benzamides

| Compound | Substituents | Calculated Torsional Angle (Ring vs. Amide) | Planarity | Source |

| 2-Fluorobenzamide (trans) | 2-F | Planar | Planar | researcher.life |

| 2-Fluorobenzamide (cis) | 2-F | Non-planar | Non-planar | researcher.life |

| 2,6-Difluoro-3-methoxybenzamide | 2,6-di-F, 3-OCH₃ | -27° | Non-planar | mdpi.comnih.gov |

| 3-Methoxybenzamide (B147233) | 3-OCH₃ | Planar (most stable) | Planar | mdpi.com |

Influence of Fluorination on Molecular Non-Planarity

The substitution of hydrogen with fluorine, particularly at the ortho position of a benzamide, has a pronounced effect on the molecule's planarity. acs.orgoup.com This is primarily due to steric and electronic effects.

Studies on 2,6-difluoro-3-methoxybenzamide have demonstrated that the two fluorine atoms are responsible for the molecule's non-planarity. mdpi.com This non-planar conformation is significant as it can facilitate a better fit into the binding sites of proteins. mdpi.com The energetic cost for a fluorinated benzamide to adopt a non-planar conformation required for binding can be lower than that for its non-fluorinated counterpart. mdpi.com Research on other fluorinated aromatic compounds also indicates that the introduction of fluorine can lead to a lack of coplanarity between the amide group and the aromatic ring. oup.com The substitution of hydrogen with fluorine in the ortho-position of benzamide crystals has been shown to suppress disorder, which is rationalized by a denser lattice energy landscape revealed through crystal structure prediction calculations. acs.org

In the case of this compound, the single ortho-fluorine atom is expected to induce a degree of non-planarity. The extent of this distortion would be less than that observed in the difluorinated analogue but likely more significant than in the non-fluorinated 3-methoxybenzamide, which favors a planar conformation. mdpi.com A detailed computational analysis would be necessary to quantify the precise degree of non-planarity induced by the single fluorine atom in this specific substitution pattern.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. bibliomed.org This method is crucial for understanding the structural basis of inhibition and for designing more potent molecules. Studies on benzamide derivatives, particularly those targeting the bacterial cell division protein FtsZ, have leveraged docking to explore their binding modes.

Molecular docking studies have been effectively used to characterize the allosteric binding site of inhibitors. In the context of FtsZ, a key antibacterial target, the allosteric site is located in an inter-domain cleft between the N-terminal and C-terminal domains. researchgate.netnih.gov This pocket is a known binding site for benzamide-based inhibitors. japsonline.com

Computational analyses of the closely related compound 2,6-difluoro-3-methoxybenzamide (DFMBA) have identified the specific architecture of this allosteric pocket. nih.govresearchgate.net The pocket is defined by a collection of key amino acid residues that form the binding interface. Docking simulations highlight that the difluoroaromatic ring of the ligand settles into a region defined by strong hydrophobic character, interacting with residues such as Val203 and Val297. researchgate.netnih.gov The carboxamide group, essential for activity, is positioned to interact with another set of residues, including Val207, Leu209, and Asn263, within the allosteric site. nih.govresearchgate.net The characterization of this pocket provides a structural blueprint for the rational design of new FtsZ inhibitors.

The stability of a ligand-target complex, and thus its binding affinity, is governed by a combination of intermolecular forces. plos.org For benzamide derivatives binding to the FtsZ allosteric site, both hydrophobic interactions and hydrogen bonds are critical contributors. nih.govplos.org

Molecular docking simulations reveal that the binding affinity is significantly influenced by hydrophobic interactions. nih.gov The aromatic ring of the benzamide scaffold fits into a hydrophobic groove of the target protein. rsc.org Specifically for the 2,6-difluoro-3-methoxybenzamide analog, the 2-fluoro substituent forms hydrophobic contacts with residues Val203 and Val297, while the 6-fluoro group interacts with Asn263. researchgate.netnih.gov

Simultaneously, hydrogen bonds provide specificity and additional stability to the complex. nih.gov The carboxamide moiety of the ligand is a key hydrogen-bonding component. Docking studies confirm the formation of crucial hydrogen bonds between the carboxamide group and the backbone atoms of residues Val207, Leu209, and Asn263. nih.govresearchgate.net The combination of these directed hydrogen bonds and broader hydrophobic contacts anchors the ligand in the allosteric pocket, defining its inhibitory potential. plos.org

Table 1: Summary of Key Molecular Interactions for Benzamide Analogs in the FtsZ Allosteric Site

| Interaction Type | Ligand Moiety | Key Protein Residues | Source(s) |

| Hydrophobic | Difluoroaromatic Ring | Val203, Val297 | nih.gov, researchgate.net |

| 2-Fluoro Substituent | Val203, Val297 | nih.gov | |

| 6-Fluoro Group | Asn263 | nih.gov | |

| Hydrogen Bonding | Carboxamide Group | Val207, Leu209 | nih.gov, researchgate.net |

| Carboxamide Group | Asn263 | nih.gov, researchgate.net |

Allosteric Pocket Binding Site Characterization

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Protein-Ligand Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a view of the dynamic behavior of the protein-ligand complex over time. nih.govresearchgate.net These simulations account for the flexibility of both the ligand and the protein, providing deeper insights into the stability and mechanics of the interaction. acs.org

MD simulations are powerful tools for exploring the conformational landscape of a molecule in different environments. uni-muenchen.de Conformational analysis of 2,6-difluoro-3-methoxybenzamide (DFMBA) revealed significant findings about its structure. researchgate.netnih.gov In its isolated state, the presence of the fluorine atoms causes the molecule to adopt a non-planar conformation. researchgate.netnih.gov Calculations determined a dihedral angle of approximately -27° between the plane of the carboxamide group and the aromatic ring. researchgate.netnih.gov

This intrinsic non-planarity is crucial for its biological activity. When interacting with the FtsZ protein, the fluorinated ligand can more readily adopt the non-planar, twisted conformation observed in co-crystallized structures than a non-fluorinated analog. researchgate.netnih.gov This pre-existing conformational preference reduces the energetic penalty of binding, facilitating a better fit within the allosteric pocket.

MD simulations can illuminate the step-by-step mechanism of ligand binding and assess the stability of the resulting complex. acs.orgupenn.edu For benzamide inhibitors of FtsZ, the proposed molecular mechanism involves the ligand binding into open clefts that appear in the FtsZ polymers during cell division. researchgate.net

The stability of the protein-ligand complex, once formed, can be analyzed throughout the MD simulation. researchgate.net The persistence of key interactions, such as the hydrogen bonds and hydrophobic contacts identified in docking studies, is a primary indicator of a stable complex. researchgate.netnih.gov MD simulations allow researchers to monitor the number and duration of hydrogen bonds over time and observe the dynamic interplay between the ligand and the protein, confirming that the initial docked pose represents a stable and energetically favorable state. researchgate.net

A key output of docking and MD simulations is a detailed analysis of the ligand's binding mode. This includes its specific orientation and conformation within the active site. While some inhibitors are known to adopt a planar conformation to maximize stacking interactions within an active site, this is not the case for FtsZ inhibitors related to this compound. acs.org

For the analog 2,6-difluoro-3-methoxybenzamide, the active binding mode is distinctly non-planar. researchgate.netnih.gov The twisted conformation is not a distortion forced by the protein; rather, it is an intrinsically favored state for the molecule that is readily accommodated by the allosteric pocket. nih.gov This contrasts with other systems where ligands adopt a planar topography to engage in different types of interactions. acs.org Similarly, other advanced benzamide derivatives have been shown to adopt a "twisted" conformation with significant angles between aromatic rings to achieve high affinity for their targets. rsc.org This underscores the importance of analyzing the specific conformational requirements of each unique ligand-target pair.

Structure Activity Relationship Sar and Ligand Design Principles for 2 Fluoro 3 Methoxybenzamide Analogs

General Principles of Benzamide-Based SAR Studies

Benzamide (B126) derivatives are a cornerstone in drug discovery, with their versatile structure serving as a template for a wide array of therapeutic agents, including anticancer and antipsychotic drugs. uni-duesseldorf.de SAR studies of benzamide-based compounds are a systematic exploration of how modifications to the benzamide scaffold influence biological activity. researchgate.netnih.gov These studies often involve altering substituents on the aromatic ring or modifying the carboxamide linker to optimize a compound's interaction with its biological target. nih.govtandfonline.com

A common strategy in benzamide SAR is the exploration of different substitution patterns on the phenyl ring. The position and nature of these substituents can dramatically alter a compound's binding affinity and selectivity. benthamdirect.com For instance, in a series of N-substituted benzamide derivatives developed as histone deacetylase (HDAC) inhibitors, the presence of a substituent at the 2-position of the phenyl ring was found to be critical for anti-proliferative activity. nih.govbenthamdirect.com

Role of Fluoro and Methoxy (B1213986) Substituents in Modulating Molecular Interactions and Binding Affinities

The introduction of fluorine and methoxy groups into a benzamide scaffold, as seen in 2-Fluoro-3-methoxybenzamide, is a deliberate design choice aimed at fine-tuning the molecule's properties. These substituents exert significant influence through a combination of electronic and steric effects, which can enhance binding affinity, metabolic stability, and cell permeability. tandfonline.comacs.org

Electronic and Steric Effects of Halogenation

The substitution of a hydrogen atom with fluorine is a common tactic in medicinal chemistry due to fluorine's unique properties. benthamdirect.com Fluorine is the most electronegative element, and its incorporation can significantly alter the electronic profile of a molecule. tandfonline.com This high electronegativity can lead to more favorable electrostatic interactions with the target protein. benthamdirect.com

Despite its strong electron-withdrawing nature, fluorine has a van der Waals radius comparable to that of a hydrogen atom, meaning it introduces minimal steric hindrance. tandfonline.com This allows it to be a suitable replacement for hydrogen without causing significant structural perturbations in the binding pocket. tandfonline.com The carbon-fluorine bond is also stronger than a carbon-hydrogen bond, which can enhance the metabolic stability of the compound by making it less susceptible to enzymatic degradation. ucd.ie

In the context of this compound, the ortho-fluoro substituent can influence the acidity of the amide proton, potentially strengthening hydrogen bond interactions with the target. acs.orgnih.gov Studies on fluorinated benzamide derivatives have shown that such substitutions can lead to increased binding affinity for their targets. acs.orgnih.gov

Influence of Methoxy Group on Binding Modes and Ligand Properties

The position of the methoxy group on the aromatic ring is critical. In the case of this compound, the meta-methoxy group can influence the conformation of the molecule and its presentation to the binding site. walshmedicalmedia.com The interplay between the electron-withdrawing fluorine and the electron-donating methoxy group can create a unique electronic environment on the phenyl ring, which can be advantageous for specific molecular recognition. tandfonline.com

Furthermore, the methoxy group can impact the physicochemical properties of the molecule. An aromatic methoxy group has been shown to have minimal impact on lipophilicity, which is a desirable trait in drug design as high lipophilicity can lead to poor pharmacokinetic properties. tandfonline.com

Impact of Carboxamide Functional Group Modifications on Ligand-Target Recognition and Functional Modulations

The carboxamide group is a critical anchor for many benzamide-based ligands, often forming key hydrogen bonds with the protein backbone. jocpr.comjocpr.com Modifications to this functional group can have a profound impact on ligand-target recognition and the resulting biological response.

One common modification is the use of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. Replacing the amide bond with bioisosteres like triazoles, oxadiazoles, or even reversed amides can alter the hydrogen bonding pattern, conformational flexibility, and metabolic stability of the ligand. pressbooks.pubnih.gov For instance, 1,2,4-oxadiazoles have been used as bioisosteric replacements for the amide group in the design of novel insecticidal and fungicidal compounds. mdpi.com

Altering the substituents on the amide nitrogen (the "R" group in a generic R-CO-NH-R' structure) is another key strategy. The nature of this substituent can influence the ligand's interaction with different sub-pockets of the binding site, thereby affecting potency and selectivity. nih.gov

Rational Design Strategies for Developing Advanced Benzamide Scaffolds

The development of advanced benzamide scaffolds relies on rational design strategies that integrate SAR data, computational modeling, and structural biology. rsc.orgacs.org These strategies aim to optimize the interactions between the ligand and its target to achieve higher potency, selectivity, and improved pharmacokinetic profiles.

One approach is scaffold hopping, where the core benzamide structure is replaced with a different chemical scaffold that maintains the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. nih.gov

Structure-based drug design is another powerful strategy. nih.gov When the three-dimensional structure of the target protein is known, computational docking studies can be used to predict how different benzamide analogs will bind. pensoft.net This allows for the in-silico design of new compounds with optimized interactions. For example, docking studies can help in positioning substituents to form additional hydrogen bonds or to better occupy hydrophobic pockets. nih.gov

Fragment-based drug design is also employed, where small molecular fragments are screened for their ability to bind to the target. Promising fragments can then be grown or linked together to create more potent ligands. nih.gov This approach can be used to identify novel interaction points for the benzamide scaffold.

Advanced Research Applications and Methodologies Involving 2 Fluoro 3 Methoxybenzamide

Applications in Radiopharmaceutical Chemistry and Molecular Imaging

The benzamide (B126) structural motif is of significant interest in the development of radiopharmaceuticals, particularly for Positron Emission Tomography (PET), a powerful molecular imaging technique used to visualize biochemical processes in vivo. uio.no The introduction of a fluorine atom, specifically the positron-emitting isotope Fluorine-18, is a common strategy in the design of PET tracers due to its advantageous nuclear properties, including a convenient half-life of 109.8 minutes and low positron energy (0.635 MeV), which allows for high-resolution imaging. helsinki.firsc.org

Design and Synthesis of Fluorinated Benzamide Radiotracers (e.g., Fluorine-18 Labeled Probes)

Fluorinated benzamide derivatives have been extensively investigated as ligands for various biological targets, most notably sigma-2 (σ₂) receptors, which are overexpressed in many types of malignant tumors. nih.gov The design of these radiotracers often involves modifying a core benzamide structure to optimize affinity and selectivity for the target receptor while incorporating a site for radiolabeling with Fluorine-18.

While 2-fluoro-3-methoxybenzamide itself is a parent structure, research has focused on more complex analogs where the core principles of its structure are applied. For instance, a series of N-alkylated benzamides with a fluoroethoxy group attached to the benzene (B151609) ring have been synthesized and evaluated as PET imaging agents for σ₂ receptors in solid tumors. acs.org These probes are designed to selectively bind to tumor cells, allowing for their non-invasive detection and characterization. google.com.na

One notable example is N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[¹⁸F]-fluoroethoxy)-5-iodo-3-methoxybenzamide, a high-affinity and selective σ₂ receptor ligand. snmjournals.orgnih.gov This compound, along with similar analogs, has shown high tumor uptake and favorable tumor-to-background ratios in preclinical studies, demonstrating the potential of this class of fluorinated benzamides for clinical PET imaging. nih.govacs.org The substitution pattern on the benzamide ring is critical; for example, introducing a 2-fluoroethyl moiety at the C5 position was found to dramatically reduce affinity for the σ₂-receptor, highlighting the nuanced structure-activity relationships in tracer design. researchgate.net

| Radiotracer Name | Target | Key Structural Features | Preclinical Findings | Reference |

|---|---|---|---|---|

| N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[¹⁸F]-fluoroethoxy)-5-iodo-3-methoxybenzamide ([¹⁸F]3f) | Sigma-2 (σ₂) Receptor | Fluoroethoxy group for ¹⁸F labeling; Iodo and methoxy (B1213986) substitutions on the benzamide ring. | High tumor uptake (~1.5%ID/g at 2 hr), high tumor:background ratios, and receptor-specific binding. Considered a suitable agent for imaging solid tumors. nih.govsnmjournals.org | nih.govacs.orgsnmjournals.org |

| N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[¹⁸F]-fluoroethoxy)-5-methylbenzamide ([¹⁸F]3c) | Sigma-2 (σ₂) Receptor | Fluoroethoxy group for ¹⁸F labeling; Methyl substitution on the benzamide ring. | High tumor uptake (2.5−3.7% ID/g) and acceptable tumor/normal tissue ratios. Deemed an acceptable compound for tumor imaging. acs.org | nih.govacs.org |

| (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(2-[¹⁸F]fluoroethyl)-2-methoxybenzamide | Dopamine (B1211576) D₂ Receptor | Fluoroethyl group for ¹⁸F labeling on a raclopride (B1662589) analog. | Synthesized from a tosylate precursor with a 10-25% radiochemical yield. Developed as a potential PET radiotracer for dopamine receptors. researchgate.net | researchgate.net |

Radiolabeling Strategies for Positron Emission Tomography (PET) Tracers

The synthesis of Fluorine-18 labeled PET tracers typically involves introducing the [¹⁸F]fluoride ion in one of the final steps of the synthesis to minimize the loss of radioactivity due to decay. rsc.org A prevalent and robust method for producing ¹⁸F-labeled benzamide tracers is through nucleophilic aromatic or aliphatic substitution. helsinki.fi

For fluoroalkoxy-substituted benzamides, the common strategy involves the radiosynthesis from a corresponding precursor molecule containing a good leaving group, such as a mesylate or tosylate. snmjournals.orgresearchgate.net The process begins with the production of aqueous [¹⁸F]fluoride from a cyclotron. The [¹⁸F]fluoride is then activated by forming a complex with a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in the presence of a base like potassium carbonate. nih.gov This activated, anhydrous [¹⁸F]fluoride is then reacted with the mesylate or tosylate precursor in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), often with microwave irradiation to accelerate the reaction. snmjournals.org This reaction displaces the leaving group to form the desired ¹⁸F-labeled fluoroethoxy or fluoroethyl side chain on the benzamide scaffold. acs.orgnih.gov The final radiolabeled product is then purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity before use. researchgate.netmdpi.com

Utilization as Chemical Building Blocks and Synthetic Intermediates in Complex Molecule Synthesis

Beyond its role in imaging, this compound and its immediate precursors are recognized as versatile chemical building blocks. cymitquimica.com They serve as starting materials or key intermediates in the synthesis of more complex molecules, particularly those with pharmaceutical relevance.

Construction of Benzosuberone Cores and Bicyclic Heterocyclic Systems

The precursor to this compound, 2-fluoro-3-methoxybenzaldehyde (B32414), is a widely used building block for constructing benzosuberone derivatives. ossila.com Benzosuberones are bicyclic compounds containing a benzene ring fused to a seven-membered cycloheptanone (B156872) ring, a scaffold found in various biologically active molecules. beilstein-journals.org

The synthesis of the benzosuberone core from 2-fluoro-3-methoxybenzaldehyde typically proceeds via a two-step sequence:

Wittig Reaction: The aldehyde is first reacted with a phosphonium (B103445) ylide, such as (3-carboxypropyl)triphenylphosphonium (B14145455) bromide, to extend the carbon chain. ossila.com

Friedel-Crafts Acylation: The resulting carboxylic acid undergoes an intramolecular Friedel-Crafts acylation to form the seven-membered ring. This cyclization is often achieved using a strong acid catalyst like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). ossila.com

In addition to benzosuberones, 2-fluoro-3-methoxybenzaldehyde is also employed as a precursor in the synthesis of various bicyclic heterocyclic systems, including hydroisoquinolines, acridinones, and quinazolines. ossila.com These heterocyclic frameworks are core components of many pharmaceuticals and research compounds.

Intermediates in Multi-step Organic Synthesis for Advanced Scaffolds

Multi-step synthesis is the cornerstone of drug discovery and development, allowing for the creation of complex molecular structures with tailored biological functions. trine.eduwalisongo.ac.id this compound and its isomers serve as crucial intermediates in these synthetic pathways, providing a pre-functionalized aromatic ring that can be incorporated into a larger target molecule. sathyabama.ac.in

The benzamide group can be formed by coupling the corresponding benzoic acid or benzoyl chloride with an amine-containing fragment. vulcanchem.comgoogle.com This amide coupling is a robust and common reaction in pharmaceutical synthesis. The fluorine and methoxy substituents on the ring influence the molecule's electronic properties, conformation, and metabolic stability, making it a desirable component in drug design. scholaris.camdpi.com

Patent literature demonstrates the use of fluoro-methoxy-benzamide moieties in the synthesis of advanced scaffolds for potent and selective enzyme inhibitors. For example, derivatives of 5-fluoro-2-methoxybenzamide (B1318924) are key intermediates in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, which are important for treating B-cell malignancies and autoimmune diseases. google.comgoogleapis.com In these syntheses, the 5-fluoro-2-methoxybenzoyl group is attached to a larger heterocyclic system, highlighting the role of the benzamide fragment as a key building block in constructing complex, high-value molecules. google.com

| Intermediate | Reaction Type | Target Molecule Class | Significance | Reference |

|---|---|---|---|---|

| 2-Fluoro-3-methoxybenzaldehyde | Wittig Reaction, Friedel-Crafts Acylation | Benzosuberone derivatives | Serves as the starting material for constructing the fused bicyclic benzosuberone core. ossila.com | ossila.com |

| 2-Fluoro-3-methoxybenzaldehyde | Condensation/Cyclization Reactions | Bicyclic heterocycles (Hydroisoquinolines, Acridinones) | Provides the substituted aromatic portion for building complex heterocyclic systems. ossila.com | ossila.com |

| 5-Fluoro-2-methoxybenzoyl chloride | Amide Coupling | Bruton's Tyrosine Kinase (BTK) Inhibitors | Acts as a key building block that is coupled with a complex amine to form the final active pharmaceutical ingredient. google.com | google.comgoogleapis.com |

| 2-Fluoro-3-methoxybenzoic acid | Amide Coupling | Substituted cyclohexylmethyl-benzamides | Used to synthesize a library of compounds for potential therapeutic applications. google.com | google.com |

Emerging Trends and Future Perspectives in 2 Fluoro 3 Methoxybenzamide Research

Integration of Artificial Intelligence and Machine Learning in Computational Design and Synthesis

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of medicinal chemistry and materials science, with profound implications for the design and synthesis of molecules like 2-fluoro-3-methoxybenzamide. acs.orgresearchgate.net These computational tools are accelerating the discovery of novel compounds and optimizing synthetic routes, saving both time and resources. researchgate.netmdpi.com

Table 1: Applications of AI/ML in Chemical Research

| Application Area | Description | Potential Impact on this compound Research |

| Drug Discovery | Predicting biological activity, toxicity, and pharmacokinetic properties of novel compounds. acs.orgnih.gov | Accelerated identification of new therapeutic uses for this compound derivatives. |

| Virtual Screening | High-throughput computational screening of large chemical libraries to identify potential hits. chemrxiv.org | Efficient exploration of the chemical space around this compound for new lead compounds. |

| Synthesis Planning | Proposing novel and efficient synthetic routes to target molecules. | Optimization of the synthesis of this compound, potentially leading to more cost-effective and sustainable methods. |

| Reaction Optimization | Predicting optimal reaction conditions to maximize yield and minimize byproducts. scm.com | Improved efficiency and purity in the production of this compound. |

Advanced Spectroscopic Techniques for In Situ Monitoring of Reaction Pathways

The real-time analysis of chemical reactions as they occur, known as in situ monitoring, is a powerful tool for understanding reaction mechanisms and optimizing processes. researchgate.net Advanced spectroscopic techniques are at the forefront of this field, providing detailed molecular-level information throughout the course of a reaction. mdpi.com For the synthesis of this compound, these techniques offer invaluable insights into the formation of intermediates, the consumption of reactants, and the emergence of products.

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be coupled with reaction vessels to provide a continuous stream of data. researchgate.netmdpi.com For example, in situ FTIR can track the disappearance of the carbonyl stretch of a starting carboxylic acid and the appearance of the amide carbonyl stretch of the this compound product. mit.edu This allows for precise determination of reaction endpoints and can help identify any unexpected side reactions.

Recent advancements have led to the development of more sensitive and specialized spectroscopic methods. These advanced techniques can provide even more detailed information, such as the conformational changes of molecules during a reaction or the formation of transient, short-lived intermediates. uni-muenchen.de The data gathered from in situ monitoring can be used to build kinetic models of the reaction, leading to a deeper understanding of the underlying chemical processes and facilitating the development of more efficient and robust synthetic protocols for this compound.

Table 2: Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

| Technique | Information Provided | Application in this compound Synthesis |

| In Situ FTIR | Changes in functional groups. mit.edu | Monitoring the conversion of carboxylic acid/acyl chloride to the amide. |

| In Situ Raman | Vibrational modes of molecules, complementary to FTIR. mdpi.com | Tracking changes in the aromatic ring and other key structural features. |

| In Situ NMR | Detailed structural information and quantification of species. acs.org | Identifying and quantifying reactants, intermediates, and products in real-time. |

| Process Analytical Technology (PAT) | Real-time analysis and control of manufacturing processes. mdpi.com | Ensuring consistent quality and optimizing the industrial-scale production of this compound. |

Novel Synthetic Methodologies for Sustainable Production and Enhanced Efficiency

The development of new and improved methods for synthesizing chemical compounds is a cornerstone of organic chemistry. In the context of this compound, researchers are actively exploring novel synthetic methodologies that prioritize sustainability and efficiency. buet.ac.bdresearchgate.net These efforts aim to reduce the environmental impact of chemical production while also making the synthesis more cost-effective and scalable.

One area of focus is the use of greener solvents and reagents. Traditional organic synthesis often relies on volatile and hazardous solvents. Modern approaches seek to replace these with more environmentally benign alternatives, such as water or bio-based solvents. Similarly, there is a push to develop catalytic methods that use earth-abundant metals or even metal-free catalysts, reducing the reliance on precious and often toxic heavy metals. mit.edu

Exploration of Unconventional Intermolecular Interactions and Their Impact on Material Properties

The way molecules interact with each other in the solid state dictates the physical properties of a material, such as its melting point, solubility, and crystal structure. While conventional hydrogen bonds are well-understood, there is a growing interest in exploring more subtle, "unconventional" intermolecular interactions. mdpi.com In the case of this compound, the presence of fluorine and methoxy (B1213986) groups introduces the possibility of a variety of these weaker interactions, which can have a significant impact on its material properties. researchgate.nettandfonline.com

Researchers are using techniques like X-ray crystallography and computational modeling to study these interactions in detail. mdpi.comnih.gov Hirshfeld surface analysis is a powerful computational tool that allows for the visualization and quantification of different types of intermolecular contacts within a crystal structure. nih.gov By understanding how the fluorine and methoxy substituents in this compound influence its intermolecular interactions, scientists can potentially design new materials with tailored properties, such as improved bioavailability for pharmaceutical applications or specific crystal morphologies for materials science. tandfonline.comsci-hub.se

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Fluoro-3-methoxybenzamide?

Answer:

The synthesis of this compound typically involves coupling a fluorinated benzoic acid derivative with an appropriate amine. A widely used method employs N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents to activate the carboxylic acid group, facilitating amide bond formation. For example:

- Step 1 : React 2-fluoro-3-methoxybenzoic acid with DCC/HOBt at low temperatures (-50°C) to minimize side reactions.

- Step 2 : Introduce the amine nucleophile (e.g., ammonia or a protected amine) to form the amide bond .

Key considerations : Monitor reaction progress via TLC or HPLC to ensure complete conversion. Purification by column chromatography is recommended to isolate the product from dicyclohexylurea byproducts.

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Answer:

- <sup>1</sup>H NMR : The methoxy group (-OCH3) appears as a singlet near δ 3.8–4.0 ppm. Aromatic protons adjacent to fluorine exhibit splitting due to <sup>19</sup>F-<sup>1</sup>H coupling (J ≈ 8–12 Hz).

- <sup>13</sup>C NMR : The carbonyl carbon (C=O) resonates at ~165–170 ppm, while the fluorine-substituted carbon appears downfield (~110–120 ppm).

- IR : Confirm the amide C=O stretch at ~1650–1680 cm<sup>-1</sup> and N-H bending at ~1550 cm<sup>-1</sup> .

Validation : Compare experimental data with computed spectra (e.g., PubChem or DFT calculations) to resolve ambiguities .

Advanced: How does pH influence the stability and reactivity of this compound in aqueous solutions?

Answer:

- Stability : At pH < 3, protonation of the amide nitrogen may lead to hydrolysis. At pH > 10, the methoxy group undergoes demethylation.

- Fluorescence studies : Adjust pH using 0.1 M HCl/NaOH and monitor changes via UV-Vis or fluorescence spectroscopy. For example, fluorescence intensity peaks near neutral pH (6–8) due to optimal electronic transitions .

Experimental design : Use buffered solutions (e.g., phosphate or acetate buffers) and conduct kinetic studies at 25°C–37°C to model biological conditions.

Advanced: How to address contradictions in biological activity data for this compound derivatives?

Answer:

Contradictions often arise from variations in:

Assay conditions (e.g., cell lines, incubation time).

Stereochemical purity (e.g., unresolved enantiomers in racemic mixtures).

Solubility differences (e.g., DMSO vs. aqueous buffers).

Resolution strategy :

- Replicate assays using standardized protocols (e.g., EFSA guidelines for flavouring substances ).

- Validate purity via chiral HPLC or X-ray crystallography (as in structural studies of fluoro-benzamides ).

- Perform dose-response curves to exclude false negatives/positives.

Advanced: What computational tools predict the regioselectivity of fluorination in benzamide derivatives?

Answer:

- DFT calculations : Use Gaussian or ORCA to model electronic effects. Fluorine’s electron-withdrawing nature directs electrophilic substitution to meta/para positions relative to the methoxy group.

- Molecular docking : Predict binding affinities if targeting enzymes (e.g., kinases) by analyzing steric and electronic compatibility .

Case study : Substituent orientation in 3-fluoro-N-(pyridyl)benzamide isomers significantly impacts hydrogen-bonding networks, as shown in crystallographic data .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Waste disposal : Neutralize acidic/basic byproducts before disposal.

Regulatory compliance : Follow GHS guidelines; while no specific hazards are reported for this compound, analogous fluoro-benzamides require biohazard protocols .

Advanced: How to optimize reaction yields for large-scale synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.